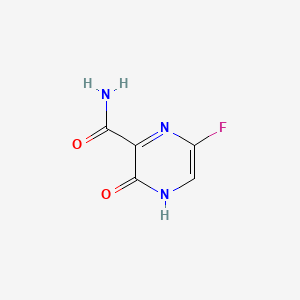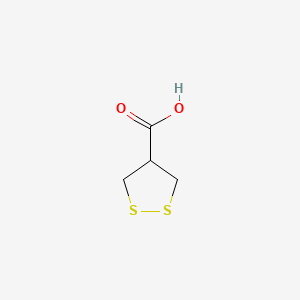
Aldoxorubicina
Descripción general
Descripción
Aldoxorubicina, también conocida como INNO-206, es un conjugado de doxorubicina dirigido a tumores. Está específicamente diseñado para mejorar la administración de doxorubicina a las células tumorales mientras se minimiza su absorción por los tejidos no objetivo. Este compuesto está en desarrollo por CytRx Corporation y se caracteriza por su unión a un enlace sensible a los ácidos, N-ε-maleimidocaproil hidrazida (EMCH), que facilita su unión a la albúmina circulante endógena .
Aplicaciones Científicas De Investigación
Aldoxorubicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Aldoxorubicina ejerce sus efectos a través de un mecanismo de acción único. Después de la administración, se une rápidamente a la albúmina circulante endógena a través del enlace EMCH. La this compound unida a la albúmina se acumula preferentemente en los tumores debido al efecto de permeabilidad y retención mejorada. Una vez en el microambiente tumoral, las condiciones ácidas provocan la escisión del enlace sensible al ácido, liberando doxorubicina libre. La doxorubicina liberada luego se intercala en el ADN e inhibe la actividad de la topoisomerasa II, lo que lleva a la interrupción de la replicación y la transcripción del ADN, provocando finalmente la muerte celular .
Análisis Bioquímico
Biochemical Properties
Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This biochemical reaction allows Aldoxorubicin to interact with DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .
Cellular Effects
Aldoxorubicin has shown to have significant effects on various types of cells and cellular processes . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .
Molecular Mechanism
The molecular mechanism of Aldoxorubicin involves its prodrug nature. After administration, Aldoxorubicin rapidly binds endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This allows the free doxorubicin to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Aldoxorubicin has shown to have temporal effects. Over time, the drug–albumin conjugate is preferentially retained in tumor tissue, with uptake into tumoral cells . At physiologic pH, the complex is stable . The bound doxorubicin is then released at the site of the tumor, allowing for the observation of long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Aldoxorubicin vary with different dosages . Studies have demonstrated significant variability in the efficacy of Aldoxorubicin for tumor treatment across different mouse strains . Therefore, the selection of animal models is crucial in the study of Aldoxorubicin .
Metabolic Pathways
It is known that Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker .
Transport and Distribution
Aldoxorubicin is transported and distributed within cells and tissues through its binding to endogenous circulating albumin . Circulating albumin preferentially accumulates in tumors, bypassing uptake by other non-specific sites including heart, bone marrow, and gastrointestinal tract .
Subcellular Localization
The subcellular localization of Aldoxorubicin is primarily within the tumor cells . Once the albumin-bound Aldoxorubicin reaches the tumor, the acidic environment of the tumor causes cleavage of the acid-sensitive linker . Free doxorubicin is then released at the site of the tumor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Aldoxorubicina se sintetiza conjugando doxorubicina con N-ε-maleimidocaproil hidrazida (EMCH). La reacción implica la formación de un enlace hidrazona entre el grupo carbonilo de doxorubicina y el grupo hidrazida de EMCH. Este proceso se lleva a cabo típicamente en condiciones ácidas para garantizar la estabilidad del enlace hidrazona .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala del conjugado doxorubicina-EMCH. Este proceso requiere un control estricto de las condiciones de reacción para garantizar la pureza y la estabilidad del producto final. El conjugado se purifica luego utilizando técnicas cromatográficas para eliminar cualquier material de partida sin reaccionar y subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
Aldoxorubicina experimenta varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Condiciones ácidas: La hidrólisis del enlace hidrazona ocurre en condiciones ácidas, que se encuentran típicamente en el microambiente tumoral.
Agentes reductores: Los agentes reductores comunes como el borohidruro de sodio se pueden usar para reducir this compound a sus derivados reducidos correspondientes.
Principales productos formados
Doxorubicina libre: El producto principal formado por la hidrólisis de this compound es doxorubicina libre, que ejerce sus efectos citotóxicos sobre las células tumorales.
Derivados de doxorubicina reducida: Las reacciones de reducción producen varios derivados reducidos de doxorubicina, que pueden tener diferentes propiedades farmacológicas.
Comparación Con Compuestos Similares
Propiedades
Key on ui mechanism of action |
INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |
|---|---|
Número CAS |
1361644-26-9 |
Fórmula molecular |
C37H42N4O13 |
Peso molecular |
750.7 g/mol |
Nombre IUPAC |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1 |
Clave InChI |
OBMJQRLIQQTJLR-LBMCFUDOSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Apariencia |
Red solid powder |
Pictogramas |
Health Hazard |
Pureza |
>98% |
Sinónimos |
Aldoxo aldoxorubicin DOXO-EMCH INNO-206 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


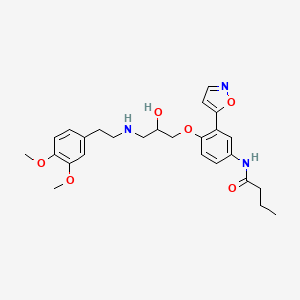
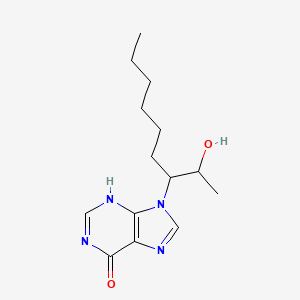
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
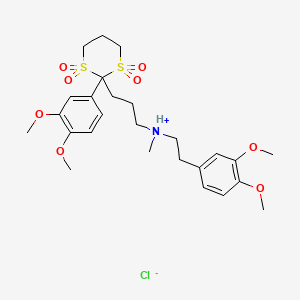
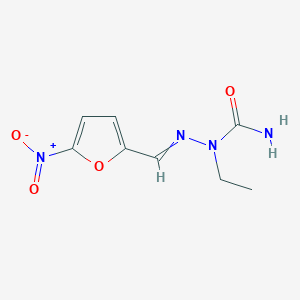

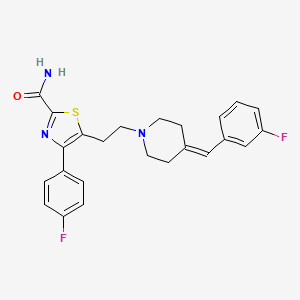
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)

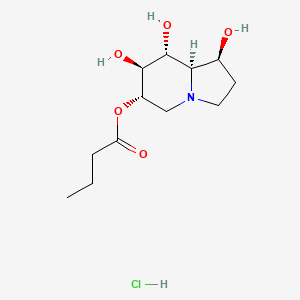
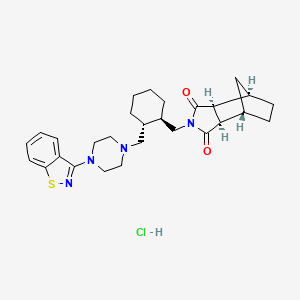
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
